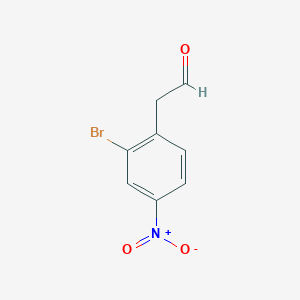
5-(4-Aminophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminophenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino group attached to the fourth carbon of a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a suitable reducing agent to form 4-aminophenylacetic acid. This intermediate is then subjected to a series of reactions, including alkylation and subsequent hydrolysis, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reduction and subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
5-(4-Aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(4-Aminophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group attached to the fifth carbon of the pentanoic acid chain.
4-Aminophenylacetic acid: Features an amino group on the phenyl ring but lacks the extended pentanoic acid chain.
Uniqueness
5-(4-Aminophenyl)pentanoic acid is unique due to its specific structure, which combines the properties of both an amino group and a carboxylic acid group attached to a phenyl ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
5-(4-aminophenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14) |
Clé InChI |
XLUQTEWGXVPALG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



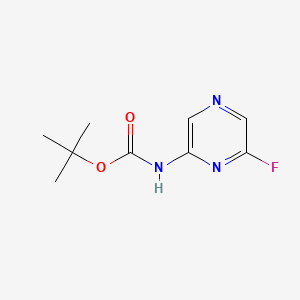

![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
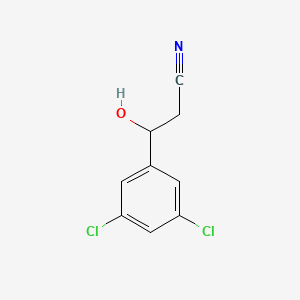

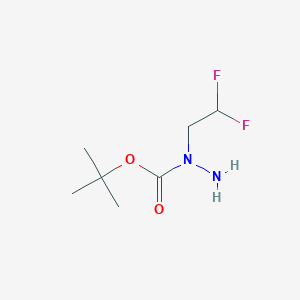
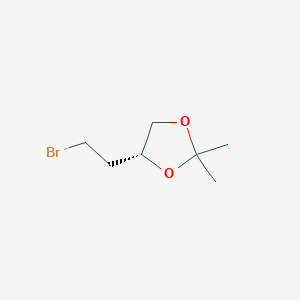
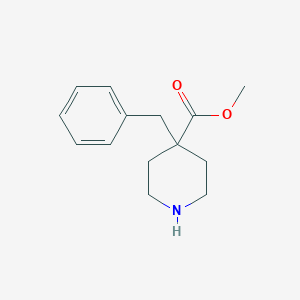
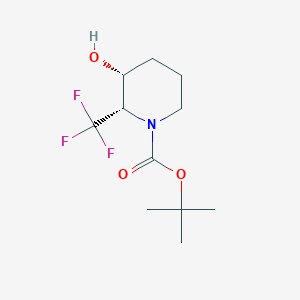
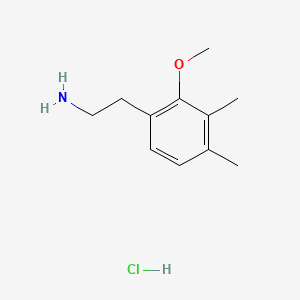

![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
